Cas no 356539-40-7 (N-(cyclopropylmethyl)-2,4-dimethylaniline)

N-(Cyclopropylmethyl)-2,4-dimethylaniline is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. It features a cyclopropylmethyl group and a 2,4-dimethylamino substituent, which enhance its reactivity and stability. This compound is valued for its high purity and purity, making it suitable for complex synthetic pathways. Its unique structure contributes to its efficacy in various chemical reactions, offering researchers a valuable tool for developing novel compounds.
N-(cyclopropylmethyl)-2,4-dimethylaniline structure
356539-40-7 structure
Product Name:N-(cyclopropylmethyl)-2,4-dimethylaniline
CAS No:356539-40-7
MF:C12H17N
MW:175.270083189011
CID:920555
PubChem ID:23849051
Update Time:2025-06-20

N-(cyclopropylmethyl)-2,4-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N-(cyclopropylmethyl)-2,4-dimethyl- (9CI)
    • N-(Cyclopropylmethyl)-2,4-dimethylaniline
    • SCHEMBL14838605
    • 356539-40-7
    • Oprea1_338096
    • EN300-166355
    • DTXSID40635911
    • DB-299510
    • N-(cyclopropylmethyl)-2,4-dimethylaniline
    • Inchi: 1S/C12H17N/c1-9-3-6-12(10(2)7-9)13-8-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3
    • InChI Key: QFOKWNRLWSVMSZ-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(C)=CC=1C)CC1CC1

Computed Properties

  • Exact Mass: 175.136099547g/mol
  • Monoisotopic Mass: 175.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12Ų

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Additional information on N-(cyclopropylmethyl)-2,4-dimethylaniline

Professional Introduction to N-(cyclopropylmethyl)-2,4-dimethylaniline (CAS No. 356539-40-7)

N-(cyclopropylmethyl)-2,4-dimethylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 356539-40-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and the development of novel therapeutic agents.

The structural motif of N-(cyclopropylmethyl)-2,4-dimethylaniline consists of a benzene ring substituted with two methyl groups at the 2- and 4-positions, coupled with an amine group linked to a cyclopropylmethyl side chain. This particular arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for designing molecules with tailored biological activities.

In recent years, there has been a surge in research focused on exploring the pharmacological potential of arylamine derivatives. The presence of both methyl substituents and a cyclopropylmethyl group in N-(cyclopropylmethyl)-2,4-dimethylaniline suggests that it may exhibit inhibitory effects on various enzymatic targets, which are crucial in modulating biological pathways associated with diseases such as cancer, inflammation, and neurological disorders.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, analogs featuring arylamine cores have been extensively studied for their roles as kinase inhibitors and antimicrobial agents. The cyclopropylmethyl group, in particular, has been shown to enhance binding affinity and selectivity in several drug candidates, suggesting that N-(cyclopropylmethyl)-2,4-dimethylaniline could serve as a promising lead compound for further optimization.

The synthesis of N-(cyclopropylmethyl)-2,4-dimethylaniline involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of the cyclopropylmethyl group requires careful consideration of reaction conditions to ensure high yield and purity. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the desired carbon-carbon bonds efficiently. These synthetic strategies not only underscore the compound's accessibility but also demonstrate the versatility of current chemical tools in constructing complex molecular architectures.

The pharmacological evaluation of N-(cyclopropylmethyl)-2,4-dimethylaniline has revealed intriguing findings that warrant further investigation. Preclinical studies have indicated that this compound exhibits moderate activity against certain kinases overexpressed in tumor cells. The dual functionality provided by the methyl groups at the 2- and 4-positions appears to modulate the electronic properties of the aromatic ring, thereby influencing its interactions with biological targets.

In addition to its kinase inhibitory properties, N-(cyclopropylmethyl)-2,4-dimethylaniline has shown potential in modulating inflammatory pathways. The amine group serves as a hinge point for designing molecules that can interact with receptors or enzymes involved in inflammation. This capability is particularly relevant given the increasing recognition of inflammation as a key driver in various chronic diseases.

The development of novel drug candidates often involves iterative optimization processes to enhance potency, selectivity, and pharmacokinetic profiles. N-(cyclopropylmethyl)-2,4-dimethylaniline, with its well-defined structure and demonstrated bioactivity, provides an excellent foundation for such endeavors. By leveraging structure-activity relationship (SAR) studies, researchers can systematically modify various functional groups to fine-tune the biological properties of this compound.

The role of computational chemistry in drug discovery has become increasingly prominent in recent years. Molecular modeling techniques have been employed to predict the binding modes of N-(cyclopropylmethyl)-2,4-dimethylaniline with potential targets such as kinases and receptors. These simulations not only aid in rationalizing experimental observations but also guide the design of next-generation analogs with improved pharmacological profiles.

The future prospects for N-(cyclopropylmethyl)-< strong >2,4-dimethylaniline strong >are promising given its unique structural features and demonstrated biological activity. Further research is warranted to explore its therapeutic potential in preclinical models and ultimately translate these findings into clinical applications. Collaborative efforts between synthetic chemists, pharmacologists, and biologists will be essential in realizing this vision.

In conclusion, N-(< strong >cyclopropylmethyl strong >)-< strong >2,4-dimethylaniline strong >(CAS No. 356539-40-7) represents a significant advancement in pharmaceutical chemistry. Its distinctive structural framework and promising bioactivity position it as a valuable candidate for further exploration in drug discovery efforts aimed at addressing critical unmet medical needs.

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